Syringomycin is synthesized by certain strains of Pseudomonas syringae, which are known to infect a range of plant species. The classification of syringomycin falls under lipopeptides, specifically within the broader category of lipodepsipeptides. These compounds are recognized for their ability to disrupt cellular membranes and are often implicated in plant-pathogen interactions due to their toxic effects on host plants .
Syringomycin is biosynthesized through a nonribosomal peptide synthesis pathway involving multiple enzymes. The key enzymes involved include:
The synthesis process includes chlorination of specific amino acids, which significantly affects the biological activity of the resulting syringomycin. For instance, chlorination of the threonine residue is necessary for optimal toxicity .
The molecular structure of syringomycin E consists of a cyclic lactone ring formed by nine amino acids. The N-terminal residue is acylated with a 3-hydroxyacyl moiety, which can vary in chain length (10 to 14 carbon atoms) depending on the specific variant of syringomycin. The structural configuration allows for significant interaction with lipid membranes, contributing to its mechanism of action as a surfactant and pore-forming agent .
Syringomycin engages in several chemical reactions that facilitate its function as a phytotoxin:
These reactions are critical for the pathogenicity of Pseudomonas syringae, as they enable nutrient release from damaged plant cells .
The primary mechanism through which syringomycin exerts its toxic effects involves:
Studies indicate that at concentrations as low as 500 ng/ml, syringomycin can induce hemolysis in erythrocytes by forming ion channels that are permeable to both monovalent and divalent cations .
These properties contribute to its functionality in biological systems and its application in agricultural contexts .
Syringomycin has several scientific uses, particularly in research related to plant pathology and biochemistry:
Pseudomonas syringae is a Gram-negative, rod-shaped bacterium with polar flagella, classified within the Gammaproteobacteria class. This pathogen exhibits complex taxonomic structure encompassing over 50 pathovars and 13 phylogenetically distinct phylogroups (PG01-PG13), as revealed by multi-locus sequence analysis (MLSA) of gapdh, rpoD, gyrB, and gltA genes [4] [5] [8]. Syringomycin production is not uniformly distributed across this diversity: approximately 80.8% of P. syringae strains produce lipopeptides, with 96% of producing strains synthesizing factins (syringafactin-like lipopeptides) and a subset coproducing mycins (syringomycin-like peptides) and peptins (syringopeptin-like compounds) [5]. Ecologically, P. syringae occupies diverse niches including:
The bacterium significantly influences global ecosystems through its ice-nucleation activity (INA), mediated by membrane proteins that catalyze ice formation at temperatures as high as –1.8°C. This activity contributes to atmospheric precipitation cycles and plant frost damage, facilitating nutrient release from injured tissues [4].
Table 1: Distribution of Syringomycin Production Across P. syringae Phylogroups
Phylogroup | Lipopeptide Production Profile | Representative Hosts |
---|---|---|
PG02 | Syringomycin + Syringopeptin + Syringafactin | Stone fruits, citrus |
PG03 | Syringafactin monoproducer | Legumes, cereals |
PG01 | Lipopeptide non-producer | Grasses, aquatic plants |
PG04 | Syringomycin + Syringafactin | Nicotiana benthamiana, tomato |
Data derived from Berge et al. (2014) and Rabêlo et al. (2021) [5] [8]
Syringomycin was first characterized in the 1970s during investigations into frost damage in plants. The toxin's discovery is linked to Steven E. Lindow's pioneering work demonstrating that ice-nucleation active (INA) strains of P. syringae induced frost injury in plants at atypically high temperatures [4]. Subsequent biochemical purification revealed syringomycin as a cyclic lipodepsinonapeptide (molecular weight ≈ 1,200 Da) composed of:
Syringomycin exists as structurally similar variants differing in fatty acid chain length and amino acid substitutions. The primary variants include:
Mass spectrometry analyses have identified 42 novel lipopeptides in the past decade, expanding the known structural diversity to 75 distinct compounds within the P. syringae complex. These variants exhibit differential antifungal potency, with syringomycin E demonstrating greater activity against Candida albicans (MIC 2.5–5 μg/mL) than syringotoxin B (MIC 3.2–12.5 μg/mL) [2] [5].
Table 2: Structural Variants of Syringomycin-Type Lipopeptides
Variant Class | Characteristic Features | Bioactive Residues |
---|---|---|
Syringomycin E | C12 β-hydroxy fatty acid; Dhb-Asp(3-OH)-Thr(4-Cl)-Ser | Dhb, 4-Chlorothreonine |
Syringotoxin B | C16 fatty acid; Val⁶ substitution | Valine substitution in position 6 |
Syringostatin A | Structural hybrid of SR-E and ST-B | Intermediate antifungal potency |
Cichofactin | Leu/Ile⁶; 3-OH C10:0 fatty acid | Shorter fatty acid chain; hydrophobic core |
Structural data from Hashizume & Nishimura (2008) and PMC (2022) [2] [5]
Syringomycin functions as a critical virulence enhancer rather than an absolute pathogenicity determinant. Evidence from Tn5 mutagenesis studies demonstrates that:
The toxin contributes to disease progression through:
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